2-[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
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Description
2-[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C25H19F3N4O2S2 and its molecular weight is 528.6g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly its antiviral and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is C22H15F4N3O2S, with a molecular weight of approximately 445.43 g/mol. The structure features a pyridine ring substituted with cyano and trifluoromethyl groups, a sulfanyl moiety, and a benzothiophene derivative.
Structural Formula
The following table summarizes the key structural components:
Component | Description |
---|---|
Pyridine Ring | Contains cyano and trifluoromethyl groups |
Sulfanyl Group | Connects the pyridine to the benzothiophene |
Benzothiophene | Contains additional cyano substituents |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the pyridine ring and subsequent functionalization to introduce the sulfanyl and benzothiophene moieties. Detailed synthetic routes can be found in specialized chemical literature.
Antiviral Activity
Research indicates that derivatives of pyridine compounds exhibit significant antiviral properties. For instance, compounds similar to the target molecule have shown efficacy against various viruses, including HIV and hepatitis viruses. In one study, pyridine derivatives demonstrated an EC50 (half-maximal effective concentration) value of 3.98 µM against HIV type 1 with a high therapeutic index .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Studies on related compounds have shown promising results in inhibiting tumor growth in breast and lung cancer models. For example, certain derivatives exhibited IC50 values indicating effective cytotoxicity against cancer cell lines .
Case Studies
- Antiviral Efficacy : A study conducted on pyridine derivatives revealed that modifications at specific positions significantly enhanced their antiviral activity against the tobacco mosaic virus (TMV), with EC50 values ranging from 30 µM to as low as 0.26 µM for optimized structures .
- Anticancer Properties : Another investigation focused on structurally similar compounds demonstrated notable inhibition of cell proliferation in MCF-7 breast cancer cells with IC50 values below 10 µM, suggesting that the addition of specific functional groups could enhance biological activity .
Properties
IUPAC Name |
2-[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N4O2S2/c1-34-15-8-6-14(7-9-15)20-10-19(25(26,27)28)18(12-30)23(31-20)35-13-22(33)32-24-17(11-29)16-4-2-3-5-21(16)36-24/h6-10H,2-5,13H2,1H3,(H,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTBRXGGPKPQBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=C(C4=C(S3)CCCC4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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